molecular formula C13H15N3O3 B2395327 Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate CAS No. 2247206-50-2

Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate

Cat. No. B2395327
CAS RN: 2247206-50-2
M. Wt: 261.281
InChI Key: QBLYOPVEWNWGGG-UHFFFAOYSA-N
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Description

Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate, also known as MPAA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPAA is a pyrazole-based compound that has been synthesized using various methods. The compound has been found to exhibit potent biological activities, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. This compound has been shown to inhibit the phosphorylation of Akt and the activation of NF-κB, leading to the inhibition of cell proliferation and the induction of apoptosis. The compound has also been found to inhibit the expression of pro-inflammatory cytokines by suppressing the activation of NF-κB.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. This compound has also been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate has several advantages as a potential therapeutic agent, including its potent biological activities and its ability to inhibit various signaling pathways. The compound has been found to be relatively easy to synthesize, making it a promising candidate for drug development. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate, including further studies to understand its mechanism of action and its potential therapeutic applications. The compound has shown promise as a potential anti-cancer, anti-inflammatory, and neuroprotective agent, and further studies are needed to fully explore its therapeutic potential. In addition, studies are needed to determine the optimal dosage and administration of this compound for different diseases and to evaluate its safety and toxicity in vivo.

Synthesis Methods

Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate can be synthesized using various methods, including the reaction of 1-methyl-3-phenoxypyrazole with chloroacetyl chloride in the presence of triethylamine. The resulting product is then treated with methylamine to obtain this compound. Other methods involve the use of different reagents and catalysts, such as sodium hydride and N,N-dimethylformamide.

Scientific Research Applications

Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been found to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-16-9-11(14-8-12(17)18-2)13(15-16)19-10-6-4-3-5-7-10/h3-7,9,14H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLYOPVEWNWGGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC2=CC=CC=C2)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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